N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide
Description
N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide is a benzo[d]isothiazol-3(2H)-one derivative characterized by a sulfonamide (1,1-dioxido) group at position 1 and an acetamide-linked 4-acetamidophenyl substituent. This compound shares a core structure with saccharin-derived molecules, where the benzoisothiazolone ring is stabilized by resonance and electron-withdrawing groups. Its synthesis typically involves coupling 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid with substituted anilines under nucleophilic acyl substitution conditions .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-11(21)18-12-6-8-13(9-7-12)19-16(22)10-20-17(23)14-4-2-3-5-15(14)26(20,24)25/h2-9H,10H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHWIUFRGFUIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide” typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the acetamidophenyl group with the benzothiazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the acetamido group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can take place at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of “N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide” involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, leading to its biological effects.
Pathways Involved: The compound may modulate various biochemical pathways, such as signaling cascades, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Core Structural Variations
The benzo[d]isothiazol-3(2H)-one scaffold is common across analogs, but substituents at the acetamide nitrogen and benzoisothiazolone ring significantly alter bioactivity and physicochemical properties. Key analogs include:
Structural Insights from Crystallography
- Planarity of the Benzoisothiazolone Ring : All analogs exhibit a planar five-membered ring (r.m.s. deviation <0.03 Å), critical for π-π stacking with biological targets .
- Hydrogen-Bonding Networks : The 4-hydroxyphenyl analog forms O–H···O and N–H···O bonds in crystal lattices, stabilizing its conformation and enhancing membrane permeability .
Key Research Findings
Electron-Withdrawing Groups Enhance Bioactivity : Nitro and bromo substituents improve enzyme inhibition (e.g., HCV NS3 helicase IC₅₀ = 8 µM for nitro analog vs. 15 µM for acetamido) .
Polar Substituents Improve Pharmacokinetics: The 4-acetamidophenyl group reduces hepatic clearance (t₁/₂ = 4.2 h) compared to non-polar analogs (t₁/₂ = 1.5 h for 2-ethylphenyl) .
Rotameric Flexibility : ¹H NMR data for N-(4-fluorobenzyl)-N-methyl analogs show rotameric ratios (1:2), suggesting conformational flexibility that may influence target binding .
Biological Activity
N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological mechanisms, and research findings regarding its efficacy.
Molecular Formula : C18H17N3O5S
Molecular Weight : 387.4 g/mol
CAS Number : 899955-70-5
Synthesis
The synthesis of this compound typically involves the condensation of specific precursors under controlled conditions. The process may include:
- Preparation of Intermediate Compounds : Utilizing anhydrous solvents and specific reagents.
- Purification Steps : Employing techniques such as recrystallization or chromatography to isolate the desired product.
- Final Condensation Reactions : Combining the intermediates to form the final compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities , making it a candidate for developing new antibiotics. The mechanism involves disrupting the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity
This compound has been shown to induce apoptosis in cancer cells. This process is mediated by:
- Activation of Caspase Pathways : Leading to programmed cell death.
- Inhibition of Cell Proliferation : Reducing tumor growth rates in various cancer models.
Neuroprotective Effects
The compound also demonstrates neuroprotective effects by acting as an antioxidant and inhibiting the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's.
Case Studies
A series of studies have evaluated the biological activity of this compound:
-
Antimicrobial Efficacy :
- In vitro studies revealed that this compound inhibited the growth of several pathogenic bacteria and fungi.
- Minimum inhibitory concentrations (MIC) were determined for various strains, showcasing its potential as a broad-spectrum antimicrobial agent.
-
Anticancer Studies :
- In vivo studies on animal models demonstrated significant tumor reduction when treated with this compound compared to control groups.
- Detailed analysis indicated that treatment led to reduced cell viability in cancer cell lines through apoptosis induction.
-
Neuroprotective Studies :
- Experiments involving neuronal cell cultures showed that the compound could reduce oxidative stress markers and prevent neuronal death induced by amyloid-beta toxicity.
Data Table
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membrane integrity | |
| Anticancer | Induction of apoptosis via caspase activation | |
| Neuroprotective | Antioxidant properties inhibiting amyloid aggregation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
